molecular formula C16H23N7 B12227840 2-cyclopropyl-4-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine

2-cyclopropyl-4-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine

Cat. No.: B12227840
M. Wt: 313.40 g/mol
InChI Key: FVNYDZPPHYNORY-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, methyl, and piperazine groups The presence of a triazole ring further enhances its chemical diversity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from readily available precursors One common route involves the cyclization of appropriate intermediates under controlled conditionsThe piperazine and triazole moieties are then introduced via nucleophilic substitution and cycloaddition reactions, respectively .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control. For instance, the use of acetonitrile as a solvent and copper(I) oxide as a catalyst has been reported to improve the efficiency of certain steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-cyclopropyl-4-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole and piperazine moieties are particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-4-methyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine
  • 2-cyclopropyl-4-methyl-6-{4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine

Uniqueness

Compared to similar compounds, 2-cyclopropyl-4-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine is unique due to the specific positioning of the triazole ring, which can significantly influence its biological activity and binding properties. This unique structure may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H23N7

Molecular Weight

313.40 g/mol

IUPAC Name

2-cyclopropyl-4-methyl-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C16H23N7/c1-13-12-15(20-16(19-13)14-2-3-14)22-9-6-21(7-10-22)8-11-23-17-4-5-18-23/h4-5,12,14H,2-3,6-11H2,1H3

InChI Key

FVNYDZPPHYNORY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CCN4N=CC=N4

Origin of Product

United States

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